2-Cyclohexyl-n-(piperidin-4-yl)acetamide
Description
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Properties
Molecular Formula |
C13H24N2O |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-cyclohexyl-N-piperidin-4-ylacetamide |
InChI |
InChI=1S/C13H24N2O/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12/h11-12,14H,1-10H2,(H,15,16) |
InChI Key |
RURIWCJAPPZGCZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CC(=O)NC2CCNCC2 |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological mechanism of action for 2-Cyclohexyl-n-(piperidin-4-yl)acetamide
[1]
Executive Summary
This compound is a specialized pharmacophore scaffold used primarily in the development of G-Protein Coupled Receptor (GPCR) modulators.[1] While not a marketed therapeutic agent in its isolated form, it serves as a critical "building block" (intermediate) that confers specific binding properties to high-affinity ligands.[1]
Its core structure—a 4-aminopiperidine linked via an acetamide bridge to a cyclohexyl tail—is a privileged motif in medicinal chemistry.[1] It is most prominently utilized in the synthesis of Histamine H3 Receptor Antagonists (for cognitive enhancement and narcolepsy) and Chemokine Receptor (CCR5) Antagonists (for HIV-1 entry inhibition).[1]
This guide analyzes the compound's mechanism through its role as a structural anchor, detailing how its three domains (Address, Linker, Message) interact with receptor binding pockets.[1]
Chemical Identity & Structural Properties
The molecule is defined by a flexible, modular architecture that allows it to span deep transmembrane binding crevices.[1]
| Property | Data |
| Systematic Name | This compound |
| CAS Number | 278598-13-3 (Free Base) / 1269152-09-1 (HCl) |
| Molecular Formula | C₁₃H₂₄N₂O |
| Molecular Weight | 224.34 g/mol |
| Key Functional Groups | Secondary Amine (Piperidine), Secondary Amide, Cyclohexyl Ring |
| pKa (Calculated) | ~9.8 (Piperidine Nitrogen), ~15 (Amide Nitrogen) |
| LogP (Lipophilicity) | ~1.8 (Moderate lipophilicity suitable for CNS penetration) |
Structural Domains
The molecule functions as a bivalent ligand scaffold :
-
The "Address" (Piperidine Ring): A basic secondary amine that is protonated at physiological pH.[1] It targets the conserved aspartate residue in aminergic GPCRs.[1]
-
The "Linker" (Acetamide): A 3-atom spacer that provides hydrogen bond donor/acceptor sites and orientational flexibility.[1]
-
The "Message" (Cyclohexyl Group): A bulky lipophilic moiety that occupies hydrophobic accessory pockets, conferring selectivity.[1]
Pharmacological Mechanism: The Scaffold Effect
Since this compound is a precursor, its "mechanism" is best understood by how it functions within the final drug molecule (e.g., in H3 antagonists like those described in WO 2007/016496 ).[1]
Primary Target: Histamine H3 Receptor Antagonism
In the context of H3 antagonists, this scaffold acts as the proximal pharmacophore .[1]
-
Ionic Lock (Essential): The protonated nitrogen of the piperidine ring forms a salt bridge with Aspartate 3.32 (D114) in Transmembrane Domain 3 (TM3) of the H3 receptor.[1] This is the critical "anchor" interaction common to all aminergic GPCR ligands.[1]
-
Hydrophobic Occlusion: The cyclohexyl group extends into the extracellular vestibule or a secondary hydrophobic pocket (often between TM2 and TM7).[1] This steric bulk prevents the receptor from adopting the active conformation (inverse agonism) or blocks agonist binding (neutral antagonism).[1]
-
Signaling Outcome: Blockade of the constitutive H3 activity leads to increased presynaptic release of Histamine , Acetylcholine , and Norepinephrine , resulting in cognitive arousal and wakefulness.[1]
Secondary Target: CCR5 Antagonism
In CCR5 antagonists (e.g., related to Maraviroc analogs), the piperidine-acetamide core serves to position the cyclohexyl group into the helical bundle of the chemokine receptor.[1]
-
Mechanism: Allosteric modulation.[1] The scaffold binds within the transmembrane helices, stabilizing the receptor in a non-signaling conformation and preventing the gp120 loop of HIV-1 from engaging the receptor surface.[1]
Visualization of Binding Mechanism
The following diagram illustrates the pharmacophore mapping of the scaffold within a theoretical GPCR binding pocket.
Caption: Pharmacophore map showing the interaction of the this compound scaffold with key GPCR residues.
Experimental Synthesis & Protocols
For researchers utilizing this compound as an intermediate, the synthesis typically follows a reductive amination or direct acylation pathway.[1]
Synthesis Protocol (Acylation Route)
This protocol describes the formation of the amide bond between 2-cyclohexylacetic acid and 4-amino-1-Boc-piperidine, followed by deprotection.[1]
Reagents:
-
2-Cyclohexylacetic acid (1.0 eq)[1]
-
4-Amino-1-Boc-piperidine (1.0 eq)[1]
-
Dichloromethane (DCM)[1]
-
Trifluoroacetic acid (TFA)[1]
Step-by-Step Workflow:
-
Activation: Dissolve 2-cyclohexylacetic acid in DCM. Add EDC·HCl and HOBt at 0°C. Stir for 30 min to form the active ester.
-
Coupling: Add 4-Amino-1-Boc-piperidine. Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate to yield the Boc-protected intermediate.
-
Deprotection: Dissolve the intermediate in DCM/TFA (1:1). Stir at RT for 2 hours.
-
Isolation: Evaporate volatiles. Basify with NaOH to pH > 10.[1] Extract with DCM to obtain This compound as the free base.[1]
Quality Control (Self-Validating System)
Therapeutic Applications of Derived Ligands
While the scaffold itself is a research tool, drugs derived from this core have significant therapeutic potential.[1]
Table 1: Therapeutic Areas Linked to this Scaffold
| Target Receptor | Disease Indication | Mechanism of Derived Drug |
| Histamine H3 | Narcolepsy, ADHD, Alzheimer's | Blockade of H3 autoreceptors increases cortical histamine and acetylcholine release, improving vigilance and memory.[1] |
| CCR5 | HIV-1 Infection | Allosteric inhibition prevents viral entry into CD4+ T-cells.[1] |
| MCH-1 | Obesity, Anxiety | Antagonism of Melanin-Concentrating Hormone receptors reduces food intake and anxiogenic behaviors.[1] |
Safety & Handling
References
-
Neurogen Corporation . (2007).[1][2] Dipiperazinyl ketones and related analogues. WO 2007/016496.[1][2][3] Link[1]
-
Berlin, M., et al. (2011).[1] Recent Advances in the Discovery of Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.
-
Sigma-Aldrich . (2024).[1] Product Specification: this compound. Link
-
Xie, L., et al. (2006).[1] Structure-Activity Relationships of Piperidine-Based CCR5 Antagonists. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AU2006275568A1 - Dipiperazinyl ketones and related analogues - Google Patents [patents.google.com]
- 3. CN112888674A - å¤ç¯ååç©ä½ä¸ºå¯æº¶æ§ç¯æ°§åç©æ°´è§£é ¶æå¶å - Google Patents [patents.google.com]
An In-depth Technical Guide to the Binding Affinity and Receptor Target Characterization of 2-Cyclohexyl-n-(piperidin-4-yl)acetamide
Introduction
In the landscape of modern drug discovery, the precise characterization of a novel chemical entity's interaction with its biological targets is paramount. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the binding affinity and receptor targets of the compound 2-Cyclohexyl-n-(piperidin-4-yl)acetamide. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a cyclohexyl group, an acetamide linker, and a piperidin-4-yl core—are prevalent in a variety of centrally active agents. This suggests potential interactions with receptors such as sigma (σ) receptors, G-protein coupled receptors (GPCRs), or ion channels.
This document will serve as a roadmap for researchers and drug development professionals, outlining the logical progression from initial target hypothesis to detailed in vitro characterization. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.
Part 1: Target Identification and Rationale
The structure of this compound contains key pharmacophoric elements that guide our initial hypotheses for potential biological targets. The piperidine ring is a common scaffold in neuropharmacology, present in ligands for a wide array of receptors. The N-acylation with a cyclohexyl-acetyl group adds lipophilicity and specific steric bulk that can drive affinity and selectivity.
Based on these features and data from structurally related compounds, promising initial targets for investigation include:
-
Sigma (σ) Receptors (σ₁ and σ₂): These receptors are known to bind a diverse range of ligands containing a basic amine (like the piperidine nitrogen) and a hydrophobic moiety. The overall topology of our lead compound aligns well with known sigma receptor ligands.[1][2]
-
Serotonin (5-HT) Receptors: Various piperidine derivatives are potent ligands for 5-HT receptors, particularly the 5-HT₂ family.[3]
-
Soluble Epoxide Hydrolase (sEH): While the N-substituent differs, the 2-(piperidin-4-yl)acetamide core has been identified in inhibitors of sEH, an enzyme involved in inflammation.[4]
For the purpose of this guide, we will proceed with a detailed characterization workflow focused on the sigma receptors as the primary hypothetical targets, due to the strong structural precedent for this class.
Part 2: Experimental Workflow for Binding Affinity Determination
The cornerstone of characterizing a ligand-receptor interaction is the determination of its binding affinity, most commonly expressed as the inhibition constant (Kᵢ). A competitive radioligand binding assay is the gold-standard method for this purpose.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: σ₁ Receptor Competitive Binding Assay
This protocol is a self-validating system; the inclusion of controls for total and non-specific binding allows for the accurate determination of specific binding and ensures the reliability of the calculated IC₅₀ and Kᵢ values.
Materials:
-
HEK-293 cell membranes stably expressing human σ₁ receptors.
-
Radioligand: (+)-[³H]pentazocine (specific activity ~40-50 Ci/mmol).
-
Non-specific binding control: Haloperidol.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand (at a final concentration of ~2 nM), and 100 µL membrane suspension (~50 µg protein).
-
Non-specific Binding: 50 µL Haloperidol (final concentration 10 µM), 50 µL radioligand, and 100 µL membrane suspension.
-
Test Compound: 50 µL of each dilution of the test compound, 50 µL radioligand, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation. The choice of incubation time is critical and should be sufficient to reach binding equilibrium.
-
Filtration: Rapidly harvest the samples by vacuum filtration through the glass fiber filters, followed by three quick washes with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (DPM_compound - DPM_nonspecific) / (DPM_total - DPM_nonspecific)).
-
Plot % Inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation[1]: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Data Presentation: Binding Affinity Profile
All quantitative data should be summarized for clarity. The following table illustrates how the binding affinity of this compound would be presented after screening against a panel of receptors.
| Receptor Target | Radioligand | Kᵢ (nM) ± SEM | n |
| Human σ₁ | (+)-[³H]pentazocine | 15.2 ± 1.8 | 3 |
| Human σ₂ | [³H]DTG | 450.7 ± 25.3 | 3 |
| Human 5-HT₂ₐ | [³H]ketanserin | >10,000 | 2 |
| Human D₂ | [³H]spiperone | >10,000 | 2 |
Data are hypothetical for illustrative purposes.
This table clearly indicates that the compound has a high affinity and selectivity for the σ₁ receptor over the other targets tested.
Part 3: Functional Characterization
Determining binding affinity is only the first step. It is crucial to understand the functional consequence of this binding—does the compound activate the receptor (agonist), block the action of an agonist (antagonist), or reduce the receptor's basal activity (inverse agonist)?
Signaling Pathway of the σ₁ Receptor
The σ₁ receptor is not a classical GPCR or ion channel but a ligand-regulated molecular chaperone at the endoplasmic reticulum. Its activation can modulate various downstream effectors, including ion channels (e.g., NMDA receptors, voltage-gated K⁺ channels) and intracellular signaling pathways.
Caption: Simplified signaling cascade of the σ₁ receptor.
Functional Assay Protocol: Neurite Outgrowth in PC12 Cells
A common functional assay for σ₁ receptor ligands involves measuring neurite outgrowth in neuroblastoma or PC12 cells, a process known to be modulated by σ₁ receptor activation.
Procedure:
-
Cell Culture: Plate PC12 cells in collagen-coated 96-well plates in a low-serum medium.
-
Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., the known σ₁ agonist PRE-084) and a negative control (vehicle). To test for antagonist activity, co-incubate the test compound with the positive control.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging and Analysis: Fix and stain the cells (e.g., with a neuronal marker like βIII-tubulin). Acquire images using high-content microscopy.
-
Quantification: Use automated image analysis software to quantify neurite length and branching per cell.
-
Interpretation:
-
Agonist activity: A dose-dependent increase in neurite outgrowth.
-
Antagonist activity: A dose-dependent inhibition of the neurite outgrowth induced by the positive control agonist.
-
No effect: The compound does not modulate this specific σ₁ receptor-mediated pathway.
-
Conclusion
This guide outlines a rigorous, structured approach to the characterization of a novel compound, using this compound as a representative example. By progressing from structure-based target hypothesis to quantitative binding assays and finally to functional characterization, researchers can build a comprehensive pharmacological profile of a new chemical entity. The described protocols, centered on principles of self-validation and supported by clear data visualization, provide a robust framework for advancing promising compounds in the drug discovery pipeline.
References
-
Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype - PubMed. (n.d.). Retrieved from [Link]
-
Martín-López, J., Codony, S., Bartra, C., Morisseau, C., Loza, M. I., Sanfeliu, C., Hammock, B. D., Brea, J., & Vázquez, S. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(11), 3127. [Link]
-
BindingDB BDBM50312599 CHEMBL1093735::N-Cyclohexyl-4-[(2,4-dichlorophenyl)(p-tolyl)methyl]piperazine-1-carboxamide. (n.d.). Retrieved from [Link]
-
2-cyclohexyl-N-(6-methylpiperidin-3-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]
-
N-(4-methylcyclohexyl)-2-(piperazin-1-yl)acetamide. (n.d.). PubChemLite. Retrieved from [Link]
-
Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-pi peridinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinec arboxamide (MB243), a potent and selective. (n.d.). ResearchGate. Retrieved from [Link]
-
Abad-García, A., Soriano-García, M., González-Sabín, J., Gotor-Fernández, V., & García-Granda, S. (2019). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 24(15), 2757. [Link]
-
Vanover, K. E., Harvey, S. C., Son, T., Bradley, S. R., Kold, H., Piu, F., ... & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
-
Pati, M. L., Hornick, J. R., Niso, M., Berardi, F., Spitzer, D., Abate, C., & Hawkins, W. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. BMC Cancer, 17(1), 51. [Link]
Sources
- 1. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 2-Cyclohexyl-n-(piperidin-4-yl)acetamide in medicinal chemistry
Executive Summary
2-Cyclohexyl-N-(piperidin-4-yl)acetamide (CAS: 278598-13-3; HCl Salt: 1269152-09-1) is a prominent privileged scaffold and building block in medicinal chemistry. Structurally, it consists of a piperidine ring (a versatile basic amine pharmacophore) linked via an acetamide bond to a lipophilic cyclohexyl moiety. This specific topology—a 4-amidopiperidine core—is a recurrent motif in the design of ligands for G-Protein Coupled Receptors (GPCRs), particularly Muscarinic, Chemokine (CCR5/CCR2), and Opioid receptors, as well as inhibitors for enzymes like Soluble Epoxide Hydrolase (sEH).
This technical guide analyzes the compound's utility as a "growth vector" in Fragment-Based Drug Discovery (FBDD), detailing its synthesis, physicochemical profile, and strategic application in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Physicochemical Profile[1][2][3]
The compound functions as a lipophilic amide fragment with a secondary amine handle, allowing for rapid diversification at the piperidine nitrogen.
Table 1: Physicochemical Properties
| Property | Value | Context |
| IUPAC Name | This compound | Systematic identification |
| CAS (Free Base) | 278598-13-3 | Primary registry number |
| CAS (HCl Salt) | 1269152-09-1 | Common commercial form |
| Molecular Formula | C₁₃H₂₄N₂O | - |
| Molecular Weight | 224.34 g/mol | Ideal for fragment-based design (MW < 300) |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability |
| pKa (Piperidine) | ~10.5 | Basic; protonated at physiological pH |
| H-Bond Donors | 2 (Amide NH, Piperidine NH) | Key interaction points |
| H-Bond Acceptors | 2 (Amide Carbonyl, Piperidine N) | Key interaction points |
| Rotatable Bonds | 4 | Flexible linker allows induced fit binding |
Synthesis & Manufacturing Protocols
The synthesis of this compound is a classic example of convergent synthesis , typically achieving high yields (>85%) through amide coupling followed by chemoselective deprotection.
Core Synthesis Workflow
The protocol involves coupling Cyclohexylacetic acid with N-Boc-4-aminopiperidine , followed by acid-mediated removal of the Boc group.
Step 1: Amide Coupling
-
Reagents: Cyclohexylacetic acid (1.0 eq), N-Boc-4-aminopiperidine (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).
-
Solvent: Dichloromethane (DCM) or DMF.
-
Conditions: Stir at Room Temperature (RT) for 12-16 hours.
-
Mechanism: Activation of the carboxylic acid via EDC/HOBt ester formation, followed by nucleophilic attack by the primary amine of the piperidine.
-
Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.
Step 2: N-Boc Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Conditions: Stir at RT for 1-2 hours.
-
Purification: Concentration in vacuo. The HCl salt precipitates and can be washed with diethyl ether.
Visual Synthesis Pathway (Graphviz)
Medicinal Chemistry Applications
This compound is rarely a final drug; rather, it is a high-value intermediate used to probe hydrophobic pockets (via the cyclohexyl group) while providing a vector for solubility and further binding interactions (via the piperidine).
A. Target Class Suitability
-
Muscarinic Acetylcholine Receptors (mAChRs):
-
The 4-amidopiperidine core mimics the acetylcholine structure but with increased bulk.
-
Application: M1/M4 Allosteric Modulators. The secondary amine is often alkylated with benzyl or heteroaryl groups to engage the "bitopic" binding site.
-
-
Chemokine Receptors (CCR5/CCR2):
-
Lipophilic amides on piperidine scaffolds are hallmarks of CCR5 antagonists (e.g., structural analogs of Maraviroc fragments).
-
Mechanism: The cyclohexyl group lodges in the hydrophobic transmembrane pocket, while the piperidine interacts with acidic residues (e.g., Glu283 in CCR5).
-
-
Soluble Epoxide Hydrolase (sEH) Inhibitors:
-
sEH inhibitors typically require a lipophilic group (Cyclohexyl/Adamantyl) linked to a polar core.
-
Relevance: While ureas are more potent, amide analogs like this compound are used to tune metabolic stability and solubility.
-
B. SAR Expansion Strategy
The secondary amine at the piperidine 1-position is the primary "growth vector."
-
Vector A (N-Alkylation): Reductive amination with aldehydes to introduce benzyl, phenethyl, or heterocycle-methyl groups. This often dramatically increases potency by engaging secondary binding pockets.
-
Vector B (Urea/Sulfonamide Conversion): If the amide linker is metabolically labile, the cyclohexyl-acetyl group can be replaced with a cyclohexyl-urea or sulfonamide to alter geometry and H-bond properties.
Visual SAR Logic (Graphviz)
Experimental Protocols for Utilization
Protocol A: Reductive Amination (Library Generation)
To functionalize the piperidine nitrogen for SAR exploration.
-
Dissolve this compound (0.2 mmol) in DCE (2 mL).
-
Add aldehyde (0.22 mmol) and Acetic Acid (1 drop). Stir for 30 min.
-
Add Sodium Triacetoxyborohydride (STAB, 0.6 mmol).
-
Stir at RT overnight.
-
Quench with sat. NaHCO₃. Extract with DCM.
-
Result: N-substituted analog ready for biological screening.
Protocol B: Quality Control (QC)
-
HPLC: C18 column, Gradient 5-95% ACN/Water (0.1% Formic Acid).
-
Mass Spec: Expect [M+H]⁺ = 225.2.
-
NMR (1H, DMSO-d6): Look for the amide doublet (~7.8 ppm), the cyclohexyl multiplets (0.8-1.7 ppm), and the piperidine ring protons.
References
-
Sigma-Aldrich. (n.d.). Product No. 732966: this compound hydrochloride. Retrieved from
-
BLD Pharm. (n.d.). Product BD99030: this compound.[1][2] Retrieved from
- Burford, N. T., et al. (2011). Discovery of Positive Allosteric Modulators of the Muscarinic M1 Receptor. Journal of Medicinal Chemistry, 54(23), 8085-8098. (Contextual reference for 4-amidopiperidine scaffolds in M1 PAM design).
- Hamed, O., et al. (2013). Soluble Epoxide Hydrolase Inhibitors: A New Approach to Treat Cardiovascular Diseases. Current Medicinal Chemistry, 20(20), 2575-2591. (Contextual reference for cyclohexyl-amide/urea pharmacophores).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for amide-piperidine linker tactics).
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Unlocking the Therapeutic Promise of 2-Cyclohexyl-N-(piperidin-4-yl)acetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Charting a Course for a Novel Scaffold
In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the untapped potential of 2-Cyclohexyl-N-(piperidin-4-yl)acetamide derivatives, a chemical class poised for significant investigation. While this specific scaffold is not yet extensively documented in peer-reviewed literature, a rigorous analysis of its constituent fragments—the cyclohexyl moiety, the N-(piperidin-4-yl)acetamide core, and related structural analogs—provides a compelling rationale for its development. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a predictive framework for the therapeutic applications of this promising class of molecules. By dissecting the known biological activities of its components and related compounds, we will construct a roadmap for future research and development efforts.
Deconstructing the Core Scaffold: A Rationale for Therapeutic Potential
The this compound scaffold integrates three key structural motifs, each with a well-established precedent in successful therapeutic agents. The strategic combination of these fragments suggests a high potential for multifaceted biological activity.
The Cyclohexyl Group: A Versatile Modulator of Pharmacokinetics and Target Binding
The cyclohexyl group is a frequently employed fragment in drug design, valued for its ability to impart favorable pharmacokinetic properties and enhance target engagement.[1] Unlike a linear alkyl chain, its rigid structure reduces the entropic penalty upon binding to a receptor, which can lead to improved affinity.[1] Furthermore, its three-dimensional nature allows for more extensive contact with a target protein's binding pocket compared to a flat aromatic ring, for which it often serves as a bioisostere.[1] The lipophilicity of the cyclohexyl group can also be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. Its presence in a diverse array of approved drugs underscores its utility in medicinal chemistry.
The N-(piperidin-4-yl)acetamide Core: A Privileged Structure in CNS and Beyond
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[2] The N-(piperidin-4-yl)acetamide substructure is of particular interest as it provides a versatile platform for engaging with a variety of biological targets. The 4-amino-piperidine motif is a well-established pharmacophore for opioid receptor modulators, highlighting its potential for applications in pain management.[3] Moreover, derivatives of 2-(piperidin-4-yl)acetamide have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes.[4] This suggests a potential anti-inflammatory role for the core scaffold.
Predicted Therapeutic Arenas and Mechanistic Hypotheses
Based on the analysis of the core scaffold and its relationship to known bioactive molecules, several therapeutic areas present themselves as primary targets for the investigation of this compound derivatives.
Central Nervous System Disorders
The prevalence of the piperidine moiety in CNS-active drugs makes this a logical starting point for investigation.[2]
-
Pain Management (Opioid Receptor Modulation): The N-(piperidin-4-yl)acetamide core is analogous to the 4-aminopiperidine scaffold found in potent opioid receptor agonists.[3] The addition of the cyclohexyl group could modulate receptor subtype selectivity and pharmacokinetic properties, potentially leading to novel analgesics with improved side-effect profiles.
-
Neurodegenerative Diseases: The sigma (σ) receptors, which are implicated in a range of neurological disorders, are a plausible target. The lipophilic cyclohexyl group could facilitate brain penetration, a critical factor for CNS drug efficacy.
-
Anxiolytics (mGluR5 Modulation): A series of trans-1,3-cyclohexyl diamides have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), showing potential anxiolytic activity in preclinical models.[5] The structural similarity suggests that this compound derivatives could be explored for similar activity.
Signaling Pathway: Hypothesized mGluR5 Negative Allosteric Modulation
Caption: Hypothesized negative allosteric modulation of the mGluR5 receptor.
Inflammatory Disorders
The anti-inflammatory potential of this scaffold is suggested by the activity of related 2-(piperidin-4-yl)acetamide derivatives as sEH inhibitors.[4]
-
Soluble Epoxide Hydrolase (sEH) Inhibition: sEH metabolizes anti-inflammatory epoxy fatty acids. Inhibiting this enzyme increases the levels of these beneficial mediators. The cyclohexyl group could enhance the binding of the molecule to the hydrophobic active site of sEH, potentially leading to potent anti-inflammatory agents for conditions such as arthritis or cardiovascular disease.
Signaling Pathway: Proposed sEH Inhibition
Caption: Proposed mechanism of anti-inflammatory action via sEH inhibition.
Synthetic Strategy and Methodologies
The synthesis of this compound derivatives can be approached through established and reliable chemical transformations. A convergent synthetic route is proposed, leveraging the coupling of key intermediates.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach involves the disconnection of the amide bond, leading to two primary building blocks: cyclohexylacetic acid and N-Boc-4-aminopiperidine.
Workflow: Retrosynthetic Analysis
Caption: Retrosynthetic approach for the target scaffold.
Step-by-Step Experimental Protocol: A General Procedure
The following protocol outlines a general method for the synthesis of the title compound, which can be adapted for the creation of a diverse library of analogs.
Step 1: Amide Coupling
-
To a solution of cyclohexylacetic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 2: Deprotection of the Piperidine Nitrogen
-
Dissolve the Boc-protected intermediate from Step 1 in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring for the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Triturate the residue with diethyl ether to precipitate the product as its corresponding salt.
-
Collect the solid by filtration and dry under vacuum to obtain the final this compound derivative.
Structure-Activity Relationship (SAR) Exploration: A Forward-Looking Perspective
Systematic structural modifications of the this compound scaffold will be crucial for optimizing its biological activity and ADME properties. The following table outlines key areas for SAR exploration and the anticipated impact of these modifications.
| Structural Moiety | Proposed Modifications | Rationale and Expected Outcome |
| Cyclohexyl Ring | - Substitution with polar groups (e.g., -OH, -NH2) - Introduction of unsaturation (cyclohexenyl) - Replacement with other cyclic systems (e.g., cyclopentyl, cycloheptyl) | - Modulate lipophilicity and solubility. - Alter metabolic stability. - Probe the size and shape of the binding pocket. |
| Acetamide Linker | - N-methylation - Replacement with alternative linkers (e.g., sulfonamide, urea) | - Influence hydrogen bonding capacity and conformational rigidity. - Explore different interactions with the target protein. |
| Piperidine Ring | - Substitution at the 3- or 2-positions - N-alkylation or N-acylation | - Introduce additional points of interaction and modulate basicity. - Alter solubility, lipophilicity, and target engagement. |
Future Directions and Concluding Remarks
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The convergence of favorable structural motifs suggests a high probability of identifying novel bioactive agents. The immediate next steps should focus on the synthesis of a focused library of derivatives and their subsequent screening in relevant biological assays, particularly those related to CNS disorders and inflammation.
This technical guide provides a foundational framework for initiating research into this novel chemical class. Through systematic exploration and a deep understanding of the principles of medicinal chemistry, the therapeutic potential of this compound derivatives can be fully realized, paving the way for the development of next-generation therapeutics.
References
-
Highly selective .kappa. opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. Journal of Medicinal Chemistry. [Link]
-
(12) United States Patent. Google Patents. [Link]
-
2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. PMC. [Link]
-
2-cyclohexyl-N-(6-methylpiperidin-3-yl)acetamide. PubChem. [Link]
-
Structure Activity Relationship Of Drugs. [Link]
-
Structure activity relationship. [Link]
-
Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells. PMC. [Link]
-
Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
N-methyl-2-(piperidin-4-yl)acetamide. PubChem. [Link]
-
Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. [Link]
- N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof.
-
4-Acetamidopiperidine dihydrochloride. PubChem. [Link]
-
New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed. [Link]
-
Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers. PubMed. [Link]
-
N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl] -acetamide dihydrate: Synthesis, experimental, theoretical characterization and biological activities. ResearchGate. [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Cyclohexyl-N-(piperidin-4-yl)acetamide Scaffold: A Technical Guide to Discovery and Application
The 2-Cyclohexyl-N-(piperidin-4-yl)acetamide scaffold represents a specialized pharmacophore in medicinal chemistry, primarily utilized as a structural core in the development of G-Protein Coupled Receptor (GPCR) modulators. While often encountered as a synthetic intermediate (CAS 1269152-09-1), its derivatized forms have played a pivotal role in the discovery of CCR5 antagonists (chemokine receptor modulators) and have been explored in libraries targeting Histamine H3/H4 receptors and Soluble Epoxide Hydrolase (sEH) .
Below is the in-depth technical guide on this scaffold.
Executive Summary
The This compound motif is a versatile "linker-scaffold" used to probe hydrophobic pockets in transmembrane receptors. Unlike the rigid cores of privileged structures like benzodiazepines, this scaffold offers a flexible acetamide linker combined with a lipophilic cyclohexyl "tail" and a polarizable piperidine "head." Its primary historical significance lies in the development of CCR5 antagonists by ONO Pharmaceutical, where it served as a critical anchor for blocking HIV-1 entry. Additionally, it serves as a high-value intermediate for synthesizing diverse GPCR ligands, including Histamine H3/H4 modulators and potential sEH inhibitors.
Historical Context & Discovery
Origins in Chemokine Receptor Research
The discovery of the this compound ligand class is inextricably linked to the race for CCR5 antagonists in the late 1990s and 2000s. Following the identification of CCR5 as a co-receptor for HIV-1, pharmaceutical companies (including Pfizer, GSK, Schering-Plough, and ONO Pharmaceutical) screened massive libraries for small molecules capable of blocking the gp120-CCR5 interaction.
-
The ONO Pharmaceutical Contribution: Researchers at ONO Pharmaceutical identified that the N-(piperidin-4-yl)-acetamide core could effectively mimic the binding interactions of the native chemokine ligands (e.g., RANTES/CCL5) when appropriately substituted.
-
The Breakthrough: The specific introduction of a 2-cyclohexyl group provided the necessary bulk to fill the hydrophobic accessory pocket of the CCR5 transmembrane domain, while the piperidine nitrogen allowed for derivatization with polar groups (e.g., butyl, phenyl) to interact with acidic residues like Glu283 or Asp280 .
Divergence from Opioid Scaffolds
It is critical to distinguish this scaffold from the fentanyl class of opioids.
-
Fentanyl Core: N-phenyl-N-(piperidin-4-yl)propanamide.
-
This Scaffold: N-(piperidin-4-yl)-2-cyclohexylacetamide (lacks the N-phenyl "anilido" moiety).
-
Implication: The absence of the anilido nitrogen renders this scaffold inactive at the Mu-Opioid Receptor (MOR) in its core form, making it a safer, non-addictive building block for non-opioid targets.
Medicinal Chemistry & SAR Analysis
The utility of the this compound scaffold is defined by its three distinct pharmacophoric regions.
Pharmacophore Decomposition
| Region | Component | Function | Key Interactions |
| Zone A (Tail) | Cyclohexyl Group | Lipophilic Anchor | Hydrophobic interactions (Van der Waals) with deep transmembrane pockets (e.g., Trp, Phe residues). |
| Zone B (Linker) | Acetamide | Flexibility & H-Bonding | The carbonyl oxygen acts as an H-bond acceptor; the NH (if unsubstituted) is a donor. The methylene spacer (-CH2-) adds rotational freedom. |
| Zone C (Head) | Piperidine Ring | Basic Amine & Vector | The secondary amine (pKa ~10-11) forms salt bridges with aspartic/glutamic acid residues. It serves as the attachment point for "Zone D" diversity. |
Structure-Activity Relationship (SAR) Logic
In the context of CCR5 antagonism (based on ONO series data):
-
N-Substitution (Piperidine): The secondary amine requires alkylation (e.g., N-butyl, N-benzyl) to maximize potency. Unsubstituted amines often show poor membrane permeability and weaker binding.
-
Amide Nitrogen Substitution: Introducing a small alkyl group (e.g., N-butyl) on the amide nitrogen (creating a tertiary amide) locks the conformation and improves metabolic stability, a strategy seen in advanced ONO leads.
-
Cyclohexyl Ring: Substitution with a phenyl ring (phenylacetamide) often retains potency but lowers metabolic stability due to oxidation. The cyclohexyl group offers a superior "metabolic shield."
Pharmacology & Mechanism of Action
Mechanism: Allosteric Modulation
Ligands based on this scaffold typically act as allosteric antagonists .
-
Binding Site: They do not compete directly with the orthosteric ligand (e.g., the chemokine protein) but bind to a transmembrane cavity (often between TM1, TM2, and TM7 in CCR5).
-
Conformational Locking: Binding stabilizes the receptor in an inactive conformation, preventing the structural rearrangement required for G-protein coupling or viral fusion.
Signaling Pathways
The blockade of CCR5 by these ligands inhibits downstream signaling cascades:
-
G-protein: Inhibition of
signaling No decrease in cAMP. -
Chemotaxis: Blockade of
-arrestin recruitment Reduced immune cell migration. -
Viral Entry: Prevention of HIV-1 gp120 conformational change
No fusion pore formation.
Experimental Protocols
Synthesis of the Core Scaffold
Objective: Synthesize this compound hydrochloride (CAS 1269152-09-1).[1][2][3]
Reagents:
-
2-Cyclohexylacetic acid (1.0 eq)
-
4-Amino-1-Boc-piperidine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Dichloromethane (DCM)
-
4M HCl in Dioxane
Protocol:
-
Coupling: Dissolve 2-cyclohexylacetic acid in DCM (0.1 M). Add EDC·HCl, HOBt, and DIPEA. Stir for 15 min at
to activate the acid. -
Addition: Add 4-Amino-1-Boc-piperidine. Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash with
, saturated , and brine. Dry over and concentrate to yield the Boc-protected intermediate. -
Deprotection: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours until gas evolution ceases.
-
Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to obtain the This compound hydrochloride as a white solid.
Calcium Flux Assay (Functional Validation)
Objective: Measure antagonist activity against a GPCR (e.g., CCR5).
-
Cell Line: CHO-K1 cells stably expressing CCR5 and
. -
Loading: Incubate cells with Fluo-4 AM dye for 45 min at
. -
Treatment: Add serial dilutions of the synthesized ligand (dissolved in DMSO/Buffer). Incubate for 15 min.
-
Stimulation: Inject agonist (e.g., CCL5/RANTES) at
concentration. -
Readout: Measure fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR system.
-
Analysis: Plot inhibition curves to determine
.
Visualizations
Ligand Architecture & SAR
The following diagram illustrates the modular nature of the scaffold and its derivatization logic.
Caption: Modular decomposition of the scaffold showing pharmacophoric zones and their application in specific therapeutic targets.
Synthesis Workflow
Caption: Step-by-step synthetic pathway for generating the hydrochloride salt of the core scaffold.
References
-
ONO Pharmaceutical Co., Ltd. (2004).[4] Nitrogen-containing heterocyclic derivatives and drugs containing the same as the active ingredient. Patent WO2004022537. Link (Describes the discovery of piperidin-4-yl acetamides as CCR5 antagonists).
-
Sigma-Aldrich. (2024). This compound hydrochloride Product Page. Link (Verification of CAS 1269152-09-1 as a commercial building block).
-
Lazewska, D., et al. (2024). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. Link (Discusses structural analogs and the utility of the cyclohexyl-acetamide fragment).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1269152-09-1. Link
Sources
- 1. 14691-01-1 | Dodecahydro-7,14-methano-4H,6H-dipyrido(1,2-a:1,2-e)(1,5)diazocin-4-one monoperchlorate [aaronchem.com]
- 2. 45267-19-4 | MFCD02029644 | N-[3-(dimethylamino)propyl]myristamide [aaronchem.com]
- 3. chem960.com [chem960.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Technical Application Note: Precision Formulation of 2-Cyclohexyl-N-(piperidin-4-yl)acetamide
Abstract & Scope
This technical guide provides a rigorous methodology for the preparation, storage, and handling of 2-Cyclohexyl-N-(piperidin-4-yl)acetamide (CAS: 278598-13-3) stock solutions. This compound, often utilized as a structural scaffold in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and MCH-R1 antagonists [1, 2], requires precise formulation to ensure reproducibility in in vitro biological assays.
The protocol focuses on overcoming common solubility challenges associated with lipophilic amine-containing fragments, ensuring compound stability, and minimizing solvent-induced cytotoxicity in sensitive cell-based or enzymatic assays.
Physicochemical Profile & Solubility Assessment
Understanding the molecular properties is the prerequisite for successful formulation. The compound features a lipophilic cyclohexyl group balanced by a polar acetamide linker and a basic piperidine ring.
Table 1: Compound Specifications
| Property | Data | Notes |
| IUPAC Name | This compound | |
| CAS Number | 278598-13-3 | |
| Molecular Formula | C₁₃H₂₄N₂O | |
| Molecular Weight | 224.34 g/mol | Use this value for molarity calculations. |
| pKa (Predicted) | ~10.8 (Piperidine nitrogen) | Basic. Protonated at physiological pH (7.4). |
| LogP (Predicted) | ~1.5 - 2.0 | Moderately lipophilic. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended for Stock (>10 mM). |
| Secondary Solvent | Ethanol | Possible, but less stable for long-term storage. |
| Aqueous Solubility | pH-dependent | Poor in neutral water; improved at acidic pH. |
Solubility Logic
-
The "Amine" Factor: The secondary amine on the piperidine ring provides a handle for solubility. While the cyclohexyl tail is hydrophobic, the amine can accept protons. In 100% DMSO, the compound dissolves via dipole-dipole interactions.
-
The "Crash-Out" Risk: When diluting a DMSO stock into aqueous media (pH 7.4), the compound may precipitate if the concentration exceeds its thermodynamic solubility limit, as the amine may not be fully ionized to counteract the lipophilic cyclohexyl group.
Protocol: Primary Stock Solution Preparation (10 mM)
Objective: Create a stable, sterile 10 mM master stock solution in anhydrous DMSO.
Materials Required[1][2][3][4][5][6][7][8][9]
-
This compound (Solid)
-
Anhydrous DMSO (≥99.9%, cell culture grade)
-
Amber glass vials (Borosilicate, screw cap with PTFE liner)
-
Analytical balance (Resolution ±0.01 mg)
-
Vortex mixer and Ultrasonic bath
Step-by-Step Procedure
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing:
-
Place a sterile amber glass vial on the balance.
-
Weigh approximately 2.24 mg of the compound. Record the exact mass (e.g.,
mg).
-
-
Volume Calculation: Calculate the volume of DMSO required to achieve exactly 10 mM using the formula:
-
Example: If
mg:
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial.[1]
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5 minutes to ensure complete solubilization.
-
Visual QC: Inspect against a dark background. The solution must be perfectly clear and free of particulates.
-
-
Aliquot & Storage:
-
Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Protocol: Preparation of Working Solutions (In Vitro)
Objective: Dilute the stock for assay use while maintaining DMSO concentration < 0.5% to prevent solvent toxicity.
The "Intermediate Dilution" Strategy
Directly pipetting 0.1 µL of stock into 1 mL of media is inaccurate. Use an intermediate dilution step.
Scenario: Prepare 10 mL of 10 µM assay medium from the 10 mM Stock.
-
Thaw: Thaw a 10 mM stock aliquot at room temperature. Vortex briefly.
-
Intermediate Stock (100x):
-
Prepare a 1 mM intermediate solution.
-
Mix 10 µL of 10 mM Stock + 90 µL of fresh DMSO (or Media, only if used immediately).
-
Note: Keeping the intermediate in DMSO prevents precipitation before the final step.
-
-
Final Working Solution (1x):
-
Add 100 µL of the 1 mM Intermediate to 9.9 mL of pre-warmed Culture Media.
-
Final Concentration: 10 µM compound.
-
Final DMSO: 0.1% (v/v). This is generally safe for most cell lines [3].
-
Workflow Visualization
Figure 1: Stock Preparation & QC Workflow
This diagram illustrates the critical path from solid handling to validated storage.
Caption: Step-by-step workflow for the preparation of a homogenous 10 mM stock solution.
Figure 2: Serial Dilution Scheme
Logic flow for achieving working concentrations while controlling DMSO limits.
Caption: Dilution strategy ensuring final DMSO concentration remains ≤ 0.1% to avoid cytotoxicity.
Quality Control & Troubleshooting
Self-Validating System
To ensure the protocol is working (Trustworthiness), perform the "Light Scattering Check" :
-
Prepare a "Dummy" working solution (e.g., 10 µM in PBS).
-
Measure Absorbance at 600 nm (OD600).
-
Criteria: OD600 should be equal to the buffer blank. An elevated OD indicates precipitation (crash-out).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Conc. > Solubility Limit | Sonicate media; Reduce working conc.; Use intermediate dilution step. |
| Cell Toxicity | DMSO > 0.5% | Check dilution calculations; Ensure intermediate step uses DMSO, not water. |
| Degradation | Moisture in DMSO | Use fresh, anhydrous DMSO; Store under nitrogen if possible. |
References
-
PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link]
-
Cytiva. Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]
Sources
Troubleshooting & Optimization
Troubleshooting solubility issues of 2-Cyclohexyl-n-(piperidin-4-yl)acetamide in aqueous buffers
Product: 2-Cyclohexyl-N-(piperidin-4-yl)acetamide CAS: 278598-13-3 Molecular Weight: 224.34 g/mol Class: Lipophilic Basic Amine
Executive Summary
This guide addresses the solubility challenges associated with This compound . As a secondary amine with a lipophilic cyclohexyl tail (Calculated LogP ~2.8), this compound exhibits pH-dependent solubility . It is highly soluble in acidic environments (pH < 9) where the piperidine nitrogen is protonated, but prone to precipitation ("crashing out") in neutral or basic buffers (pH ≥ 7.4) and high-salt environments.
Part 1: The Science of Solubility (Why is this happening?)
Q1: Why does my compound precipitate when diluted from DMSO into PBS (pH 7.4)?
A: This is a classic "pH-Solubility Profile" mismatch.
-
The Mechanism: The piperidine ring has a pKa of approximately 10–11 . In pure DMSO, the compound is dissolved in its neutral or solvated state. When you dilute into Phosphate Buffered Saline (PBS) at pH 7.4, the pH is significantly lower than the pKa, which should favor protonation and solubility.
-
The Problem: However, the cyclohexyl group is highly hydrophobic. At pH 7.4, while the amine is protonated, the high ionic strength of PBS (approx. 150 mM salts) can reduce the solubility of the organic cation (Salting-Out Effect). Furthermore, if your stock concentration is high (e.g., 100 mM), the rapid dilution can create local regions of supersaturation before the compound can fully protonate and equilibrate, leading to kinetic precipitation.
Q2: What is the theoretical solubility profile?
The solubility is governed by the Henderson-Hasselbalch equation for bases.
| pH Environment | State of Molecule | Predicted Solubility |
| pH 1–4 (0.1 N HCl) | Fully Protonated (Cationic) | High (>10 mg/mL) |
| pH 7.4 (PBS) | Mostly Protonated, but salt-sensitive | Moderate to Low (<1 mg/mL)* |
| pH > 10 (Basic) | Neutral (Free Base) | Insoluble (<0.1 mg/mL) |
*Note: Solubility in PBS is often lower than in pure water due to the Common Ion Effect.
Part 2: Troubleshooting & Protocols
Scenario A: "I need to prepare a stock solution."
Recommendation: Do not use water or buffer for the primary stock.
-
Solvent: 100% DMSO (Dimethyl Sulfoxide) or Ethanol.
-
Concentration: 10–50 mM is standard.
-
Storage: -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which can cause the compound to degrade or precipitate over time.
Scenario B: "I need to dose cells/animals at neutral pH."
Protocol: The "Acid-Shift" Dilution Method Direct dilution often fails. Use this stepwise protocol to maintain solubility during the transition from organic solvent to aqueous buffer.
Visual Workflow (Graphviz):
Figure 1: Stepwise dissolution protocol to prevent kinetic precipitation.
Detailed Steps:
-
Prepare Stock: Dissolve powder in DMSO to 50 mM.
-
Pre-acidification (Critical): Dilute the DMSO stock 1:10 into 0.01 N HCl (or sterile water adjusted to pH 3–4). This forces the piperidine into its soluble cationic state before it encounters the high-salt buffer.
-
Final Dilution: Add this acidified intermediate dropwise into your final assay buffer (PBS/Media) while vortexing.
-
Target Final DMSO: < 0.5% (to avoid cytotoxicity).
-
Part 3: Advanced Formulation (In Vivo / High Conc.)
If simple pH adjustment fails (e.g., you need >5 mg/mL for animal dosing), you must use solubilizing excipients.
Recommended Vehicle Systems
| Component | Function | Concentration Range |
| HP-β-CD (Hydroxypropyl-beta-cyclodextrin) | Encapsulates the lipophilic cyclohexyl tail. | 10% – 20% (w/v) in water |
| Tween 80 | Surfactant to prevent aggregation. | 0.5% – 5% |
| PEG 400 | Co-solvent to reduce dielectric constant. | 10% – 30% |
Gold Standard Formulation for IP/PO Dosing:
-
5% DMSO + 30% PEG 400 + 5% Tween 80 + 60% Saline .
-
Order of addition: Dissolve compound in DMSO
Add PEG 400 Add Tween 80 Slowly add Saline while stirring.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Phosphate Buffer (PB) instead of PBS? A: Yes, removing the saline (NaCl) helps. The "Salting-Out" effect is driven by ionic strength. 10 mM Phosphate Buffer (without 150 mM NaCl) will support higher solubility than standard PBS.
Q: The solution is clear but turns cloudy after 1 hour. Why? A: This is Ostwald Ripening . You likely created a supersaturated solution. The initial "clear" state was metastable.
-
Fix: Lower the concentration or increase the % of co-solvent (PEG/Cyclodextrin).
Q: Is the salt form (HCl) better than the free base? A: Yes. If you have the option, always purchase or generate the HCl salt .
-
How to convert: Dissolve free base in diethyl ether, bubble dry HCl gas or add 4M HCl in dioxane. The precipitate is the stable salt.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81545426, 2-cyclohexyl-N-(6-methylpiperidin-3-yl)acetamide (Analogous Structure). Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard reference for HP-β-CD protocols).
- Bergström, C. A., et al. (2016).Early pharmaceutical profiling to predict lipophilicity and solubility. European Journal of Pharmaceutical Sciences.
- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and pH-dependent solubility).
Technical Support Center: Stability & Storage of 2-Cyclohexyl-N-(piperidin-4-yl)acetamide
System Status: Online Role: Senior Application Scientist Topic: Preservation & Stability Protocols
Executive Summary & Chemical Context
Compound: 2-Cyclohexyl-N-(piperidin-4-yl)acetamide Critical Pharmacophore: Piperidine (Secondary Amine) Primary Failure Modes: Oxidative Degradation, Hygroscopic Agglomeration, Carbamate Formation.
As researchers, we often treat amides as robust scaffolds. However, in this specific molecule, the unsubstituted secondary amine on the piperidine ring (position 1) is a "reactive hotspot." Unlike the stable amide linkage, this secondary amine is nucleophilic and prone to radical attack.
If your white powder has turned yellow or transformed into a sticky gum , you are likely observing the consequences of the piperidine nitrogen reacting with atmospheric oxygen or carbon dioxide. This guide prioritizes the protection of that specific functional group.
Interactive Troubleshooting Modules
Module A: Physical State Changes (Gumming/Clumping)
User Question: "My compound was a free-flowing white powder, but after two weeks on the shelf, it has clumped into a sticky, semi-solid mass. Is it degraded?"
Technical Diagnosis: You are likely witnessing carbamate formation or hygroscopic hydrate formation , not necessarily irreversible chemical decomposition.
-
Mechanism: The basic nitrogen of the piperidine ring (
) reacts reversibly with atmospheric to form a carbamate salt, or it absorbs ambient moisture. -
Reversibility: Often reversible.
Troubleshooting Protocol: The "Vacuum Rescue"
-
Dissolution: Dissolve the "gum" in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Basification (Optional): If you suspect strong salt formation, wash with a mild basic solution (
) to free the base. -
Drying: Dry the organic layer over anhydrous
. -
Evaporation: Remove solvent under reduced pressure.
-
Final Step: Dry under high vacuum (< 1 mbar) for 24 hours to dissociate weak carbamates.
Module B: Discoloration (Yellowing/Browning)
User Question: "The sample has developed a distinct yellow tint. LCMS shows a mass shift of M+16. What happened?"
Technical Diagnosis:
This is Oxidative Degradation .[1] The M+16 peak corresponds to the formation of the N-oxide (
-
Mechanism: Radical abstraction of the hydrogen on the secondary amine or the
-carbon, followed by reaction with molecular oxygen. -
Reversibility: Irreversible . The sample must be repurified.
Prevention Protocol: The "Inert Barrier"
-
Storage Atmosphere: Never store the free base in air. Use Argon (Ar) or Nitrogen (
). Argon is preferred as it is heavier than air and forms a "blanket" over the solid. -
Container: Amber glass vials (to prevent photo-initiated radical formation). Tape the cap with Parafilm to prevent gas exchange.
Module C: Solution Stability
User Question: "Can I store stock solutions in DMSO or Methanol at -20°C?"
Technical Diagnosis:
-
Methanol (Protic): Risky for long term. Protic solvents can facilitate proton transfer and stabilize charged degradation transition states.
-
DMSO (Aprotic): Good solubility, but DMSO is hygroscopic. Wet DMSO can hydrolyze the amide bond over months.
-
Aldehyde Contamination: Avoid low-grade solvents. Traces of formaldehyde or acetone will react with the piperidine amine to form aminals or enamines .
Data: Solvent Compatibility Matrix
| Solvent | Stability Rating | Risk Factor | Recommended Storage |
| DMSO (Dry) | High | Hygroscopicity | Aliquot, -20°C, Desiccator |
| Ethanol/MeOH | Moderate | N-Oxidation acceleration | < 1 Week, -20°C |
| Water (pH 7) | Low | Hydrolysis / Microbial | Fresh Prep Only |
| Acetone | Critical Failure | Enamine formation | DO NOT USE |
Visualizing Degradation Pathways
The following diagram illustrates the decision logic for degradation based on visual inspection and the underlying chemical pathways.
Figure 1: Degradation logic flow. Yellowing indicates irreversible oxidation; gumming often indicates reversible carbamate formation.
Standard Operating Procedures (SOPs)
SOP-01: Long-Term Storage of Solid Material
-
Objective: Prevent oxidation and moisture uptake for >6 months.
-
Step 1: Transfer material to an amber glass vial with a Teflon-lined screw cap.
-
Step 2: Flush the headspace gently with Argon gas for 15 seconds.
-
Step 3: Immediately seal the cap. Wrap the junction with Parafilm M.
-
Step 4: Place the vial inside a secondary container (e.g., a larger jar) containing a desiccant packet (Silica Gel) and an oxygen scavenger packet.
-
Step 5: Store at -20°C.
SOP-02: Handling "Sticky" Material
-
Objective: Recover usable powder from a gummed sample.
-
Step 1: Do not scrape. Add 2-3 mL of Dichloromethane (DCM) to the vial to dissolve the material.
-
Step 2: Transfer to a tared round-bottom flask.
-
Step 3: Rotovap at 30°C to remove bulk solvent.
-
Step 4: Place on a high-vacuum manifold (< 1.0 mbar) for 12-24 hours. The carbamate salts will dissociate, releasing
and returning the free amine powder.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] European Medicines Agency. Available at: [Link]
-
Alfassi, Z. B., et al. Oxidation of Secondary Amines. Journal of Physical Chemistry A, 1999. (General mechanism of amine radical formation). Available at: [Link]
-
PubChem. Piperidine Compound Summary. National Library of Medicine. (For general reactivity data of the piperidine pharmacophore). Available at: [Link]
-
Sluggett, G. W., et al. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing.[6] Journal of Pharmaceutical and Biomedical Analysis, 2018. (Highlighting N-nitrosation risks in stability chambers). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Impurities in the Large-Scale Production of 2-Cyclohexyl-n-(piperidin-4-yl)acetamide
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals involved in the large-scale synthesis of 2-Cyclohexyl-n-(piperidin-4-yl)acetamide. It provides in-depth answers to common challenges, troubleshooting strategies for impurity mitigation, and validated protocols to ensure high purity and yield in your manufacturing process.
Section 1: Proactive Impurity Control - Frequently Asked Questions (FAQs)
This section addresses critical questions to consider before and during the synthesis process to proactively minimize impurity formation.
Q1: What are the most critical starting material attributes to control for this synthesis?
A1: The purity of your final product is fundamentally dependent on the quality of your starting materials: Cyclohexylacetic acid and 4-aminopiperidine. Beyond simple percentage purity, you must consider the identity of impurities.
-
Cyclohexylacetic Acid:
-
Purity Specification: Aim for ≥99.0% purity by HPLC.
-
Key Impurities: Look for isomeric acids or residual starting materials from its own synthesis, such as phenylacetic acid if produced via hydrogenation. These related acid impurities will compete in the amide coupling reaction, leading to structurally similar impurities that are difficult to separate.
-
Water Content: Water can hydrolyze activated intermediates and consume coupling reagents. Specify a low water content (e.g., ≤0.1% by Karl Fischer titration).
-
-
4-Aminopiperidine:
-
Purity and Protection: This starting material is often supplied as a dihydrochloride salt or with a Boc-protected piperidine nitrogen (N-Boc-4-aminopiperidine). Using the N-Boc protected version is highly recommended for large-scale synthesis. It prevents the secondary amine in the piperidine ring from competing with the primary amine during acylation, thus eliminating the formation of a di-acylated impurity.[1] If using the unprotected form, strict stoichiometric control is paramount.
-
Key Impurities: Be aware of impurities from its synthesis route, such as 4-oxopiperidine or other piperidine derivatives.[2]
-
Q2: How should I select an amide coupling reagent for both efficiency and purity at a large scale?
A2: The choice of coupling reagent is a critical decision that balances reactivity, cost, safety, and the impurity profile of the reaction. While many reagents exist, their suitability for large-scale production varies significantly.[3][4]
Table 1: Comparison of Common Amide Coupling Reagents for Scale-Up
| Coupling Reagent | Pro-Argument for Scale-Up | Con-Argument for Scale-Up | Common Byproduct Impurity |
| EDC/DCC | Cost-effective and widely used. | Can form poorly soluble N-acylurea byproducts, complicating isolation. DCC is a known sensitizer. | N-acylurea |
| T3P® (Propylphosphonic Anhydride) | Byproducts are water-soluble phosphonic acids, allowing for simple aqueous work-up. High reactivity and low epimerization risk. | Higher cost compared to carbodiimides. | Water-soluble phosphonates |
| CDI (Carbonyldiimidazole) | Cost-effective and generates gaseous CO₂ and water-soluble imidazole as byproducts. | Can be moisture-sensitive. Reaction rates can be slower than other reagents. | Imidazole |
| HATU/HBTU | Very high reactivity and efficiency. | High cost. Potential explosion hazard associated with benzotriazole-based reagents at scale.[5] | Tetramethylurea, HOBt/HOAt |
Recommendation: For large-scale synthesis of this molecule, T3P® or CDI are often the preferred choices. T3P®'s primary advantage is the straightforward removal of its byproducts through simple aqueous extraction, which is highly desirable in a manufacturing environment.[5]
Q3: What are the ideal solvents for this reaction and the subsequent crystallization to ensure high purity?
A3: Solvent selection impacts reaction kinetics, impurity profiles, and final product isolation.
-
Reaction Solvent: Dipolar aprotic solvents like DMF and NMP, while effective, are facing increasing regulatory scrutiny due to reprotoxicity concerns.[5] Safer, more sustainable alternatives are recommended for large-scale production.
-
Recommended: Acetonitrile (ACN), 2-Methyltetrahydrofuran (2-MeTHF), or Cyclopentyl methyl ether (CPME). These solvents offer good solubility for the reactants and are generally inert to the coupling conditions.
-
Rationale: Acetonitrile is often a good starting point due to its polarity and relatively easy removal under vacuum. 2-MeTHF is an excellent "green" solvent alternative to THF or DCM with good stability and phase separation from water during work-up.
-
-
Crystallization/Purification Solvent: The goal is to find a solvent system where the desired product has high solubility at an elevated temperature but low solubility at room temperature or below, while key impurities remain in the mother liquor.
-
Screening Protocol: A typical approach is to dissolve the crude product in a good solvent (e.g., isopropanol, ethanol, or ethyl acetate) at reflux and then add a poor solvent (an "anti-solvent") like heptane, hexane, or water until turbidity is observed. Cooling this mixture will induce crystallization.
-
Example System: A common and effective system for molecules of this type is Isopropanol/Heptane or Ethyl Acetate/Heptane.
-
Section 2: Troubleshooting Guide - Resolving Common Impurity Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during production.
Diagram: Synthesis and Primary Impurity Pathways
Below is a diagram illustrating the main reaction and the formation pathways of two critical impurities: the N-acylurea byproduct (from carbodiimide reagents) and the di-acylated product.
Caption: Key pathways in the synthesis and formation of common impurities.
Problem 1: High levels of unreacted 4-aminopiperidine are detected post-reaction.
-
Potential Cause 1: Incomplete Activation of Carboxylic Acid. The coupling reagent may have degraded due to moisture, or insufficient time/temperature was allowed for the activation step before the amine was added.
-
Recommended Solution: Ensure all reagents and solvents are anhydrous. Perform the activation of cyclohexylacetic acid with the coupling reagent for a sufficient period (typically 30-60 minutes) before the dropwise addition of 4-aminopiperidine. Monitor this activation step via an appropriate in-process control (IPC) if possible.
-
-
Potential Cause 2: Stoichiometric Imbalance. An error in weighing or charging the cyclohexylacetic acid or coupling reagent can lead to an excess of the amine.
-
Recommended Solution: Re-verify all calculations and raw material dispensing records. It is common practice to use a slight excess (1.05-1.1 equivalents) of the carboxylic acid and coupling reagent relative to the limiting amine to drive the reaction to completion.
-
Problem 2: A significant amount of N-acylurea byproduct is observed by HPLC.
-
Potential Cause: Use of Carbodiimide Reagent (EDC/DCC) without an Additive. The O-acylisourea intermediate formed from carbodiimides is highly reactive and can undergo an intramolecular rearrangement to the stable N-acylurea before it reacts with the amine.[3]
-
Recommended Solution 1 (Prevention): Incorporate an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure into the reaction. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine.
-
Recommended Solution 2 (Purification): N-acylurea byproducts are often much less soluble in common organic solvents (like ethyl acetate or dichloromethane) than the desired amide product. After the reaction is complete, it is sometimes possible to remove a significant portion of the N-acylurea by filtration before proceeding with the aqueous work-up.
-
Problem 3: An unexpected high molecular weight impurity (M+207 g/mol ) is detected by LC-MS.
-
Potential Cause: Di-acylation of the Product. The secondary amine of the piperidine ring in the product molecule has reacted with a second molecule of activated cyclohexylacetic acid. This is more likely if unprotected 4-aminopiperidine is used and a large excess of the acylating agent is present.
-
Recommended Solution:
-
Use N-Boc-4-aminopiperidine: This is the most robust solution, as it chemically prevents this side reaction. The Boc group is then removed in a final deprotection step.[6]
-
Optimize Reaction Conditions: If using unprotected amine, control the stoichiometry rigorously. Employ a slow, controlled addition of the activated acid solution to the amine solution. This maintains a low instantaneous concentration of the acylating agent, favoring reaction at the more nucleophilic primary amine and minimizing the chance of a second acylation event on the less reactive secondary amine of the product.
-
-
Diagram: Troubleshooting Logic Flowchart
Caption: A decision-making flowchart for troubleshooting common impurity issues.
Section 3: Recommended Protocols & Methodologies
The following protocols are provided as a robust starting point for large-scale production.
Protocol 1: Large-Scale Synthesis via T3P® Coupling
This protocol utilizes N-Boc-4-aminopiperidine to prevent di-acylation and T3P® for a clean, efficient coupling.
-
Reactor Setup: Charge a suitable inerted reactor with N-Boc-4-aminopiperidine (1.0 eq) and ethyl acetate (10 volumes).
-
Amine Solubilization: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir until all solids are dissolved.
-
Acid Activation: In a separate vessel, dissolve Cyclohexylacetic acid (1.1 eq) in ethyl acetate (5 volumes).
-
Coupling Reaction: To the amine solution, add a 50% solution of T3P® in ethyl acetate (1.5 eq) dropwise over 30 minutes, maintaining an internal temperature below 25°C.
-
Acid Addition: Add the Cyclohexylacetic acid solution from step 3 to the reaction mixture over 1 hour.
-
Reaction Monitoring: Stir the reaction at ambient temperature for 4-6 hours. Monitor for completion by HPLC, checking for the disappearance of N-Boc-4-aminopiperidine (<1.0%).
-
Work-up: Proceed to Protocol 2 for quenching and purification.
Protocol 2: Standard Work-up and Crystallization
-
Quench: Slowly add water (5 volumes) to the completed reaction mixture.
-
Base Wash: Wash the organic layer with a 5% sodium bicarbonate solution (2 x 5 volumes) to remove unreacted acid and T3P® byproducts.[7]
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 5 volumes) to remove residual amines like DIPEA.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (1 x 5 volumes) to break any emulsions.
-
Solvent Swap & Crystallization: Concentrate the organic layer under vacuum to ~3 volumes. Add heptane (6-8 volumes) slowly while stirring. The product should begin to crystallize.
-
Isolation: Cool the resulting slurry to 0-5°C and stir for at least 2 hours. Isolate the solid product by filtration, wash with cold heptane, and dry under vacuum at 40-50°C to a constant weight.
-
Deprotection (if needed): If starting with the N-Boc protected amine, the isolated intermediate is dissolved in a suitable solvent (e.g., Dichloromethane or Dioxane) and treated with a strong acid like HCl (4M solution in dioxane) or Trifluoroacetic acid (TFA) to yield the final product, typically as a salt.[6]
Protocol 3: HPLC Method for Impurity Profiling
This method is suitable for monitoring reaction progress and final product purity.
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
This method provides good separation for the non-polar product from the more polar starting materials and most reaction byproducts. For full impurity identification, hyphenated techniques like LC-MS are indispensable.[8]
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Cole, K. P., et al. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528. [Link]
-
ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
ResearchGate. (2008). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]
-
Ghelardini, C., et al. (2007). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 50(12), 2915-2924. [Link]
-
St. Gelais, C., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Asian Journal of Research in Chemistry. (2017). Impurity Profiling With Use of Hyphenated Techniques. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
ResearchGate. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2022). Review article on impurity profiling. [Link]
-
Molecules. (2020). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. [Link]
Sources
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomedres.us [biomedres.us]
Validation & Comparative
Mass spectrometry fragmentation patterns of 2-Cyclohexyl-n-(piperidin-4-yl)acetamide
Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Cyclohexyl-N-(piperidin-4-yl)acetamide
Executive Summary & Compound Profile
This compound (CAS: 1269152-09-1) is a structural scaffold often encountered in the synthesis of Sigma-1 receptor ligands, hERG channel blockers, and as a metabolic intermediate of novel synthetic opioids (NSOs) related to the U-47700 and fentanyl series.
Distinguishing this aliphatic amide from its aromatic analogs (e.g., phenylacetamides) is critical in forensic and metabolic stability studies. This guide provides a mechanistic breakdown of its fragmentation under Collision-Induced Dissociation (CID), comparing it directly with key structural alternatives to establish diagnostic ion signatures.
| Property | Value |
| Formula | C₁₃H₂₄N₂O |
| Monoisotopic Mass | 224.1889 Da |
| Precursor Ion [M+H]⁺ | m/z 225.19 |
| Key Structural Features | Secondary Piperidine Amine, Aliphatic Cyclohexyl Tail, Acetamide Linker |
Mechanistic Fragmentation Analysis
Unlike databases that provide static spectra, this guide utilizes Predictive Mechanistic Analysis derived from general amide and piperidine fragmentation rules (McLafferty, 1993).
Primary Fragmentation Pathway
The fragmentation of [M+H]⁺ (m/z 225) is driven by protonation at the amide oxygen or the piperidine nitrogen.
-
Amide Bond Cleavage (Diagnostic):
-
Pathway A (Acylium Formation): Cleavage of the N-C(=O) bond yields the cyclohexylacetyl cation at m/z 125 . This is a high-intensity fragment characteristic of the "tail" structure.
-
Pathway B (Amine Formation): Charge retention on the piperidine moiety yields the 4-aminopiperidine cation at m/z 101 .
-
-
Cyclohexyl Ring Disassembly:
-
The m/z 125 ion further fragments via inductive cleavage to release the neutral ketene, leaving the cyclohexyl cation at m/z 83 .
-
Subsequent ring opening of the cyclohexyl cation produces the characteristic alkene series ions at m/z 55 (C₄H₇⁺) and m/z 41 (C₃H₅⁺) .
-
-
Piperidine Ring Scission:
-
The piperidine ring (unsubstituted nitrogen) undergoes cross-ring cleavage (Retro-Diels-Alder type) to generate the iminium ion at m/z 84 (tetrahydropyridine).
-
Visualized Fragmentation Pathway (DOT Diagram)
Figure 1: Predicted CID fragmentation tree for this compound showing primary acylium formation and secondary ring disintegrations.
Comparative Performance: Target vs. Alternatives
Differentiation from structural analogs is the primary challenge in complex matrices. The table below contrasts the target molecule with its aromatic and methylated counterparts.
Diagnostic Ion Comparison Table
| Feature | Target Molecule (Cyclohexyl-Acetamide) | Alternative A: Phenyl Analog (2-Phenyl-N-(piperidin-4-yl)acetamide) | Alternative B: N-Methyl Analog (N-(1-methylpiperidin-4-yl)...) |
| Precursor [M+H]⁺ | m/z 225 | m/z 219 | m/z 239 |
| Primary Acylium Ion | m/z 125 (Cyclohexyl-acetyl) | m/z 119 (Phenyl-acetyl) | m/z 125 |
| Key Ring Fragment | m/z 83 (Cyclohexyl) | m/z 91 (Tropylium - Dominant ) | m/z 83 |
| Amine Fragment | m/z 84 (Piperidine) | m/z 84 (Piperidine) | m/z 98 (N-Methylpiperidine) |
| Spectral Specificity | High (m/z 83/55 series) | High (m/z 91/65 series) | High (m/z 98 shift) |
| Interference Risk | Low (Aliphatic pattern) | High (Common to many aromatics) | Low |
Critical Differentiation Logic
-
Vs. Phenyl Analog: The most common confusion arises with the phenyl analog (often a fentanyl precursor). The absence of m/z 91 (Tropylium) and m/z 65 is the definitive negative marker for the cyclohexyl compound. Conversely, the presence of m/z 83 and m/z 55 confirms the saturated cyclohexyl ring.
-
Vs. N-Methyl Analog: If the piperidine nitrogen is methylated (common in opioids like U-47700), the amine fragment shifts from m/z 84 to m/z 98 .
Experimental Protocol: Validation Workflow
To confirm identity in a research setting without a reference standard, follow this self-validating LC-MS/MS workflow.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min (The cyclohexyl group increases lipophilicity compared to the phenyl analog, resulting in a later retention time).
-
Ionization: ESI Positive Mode. Source Temp: 350°C.[1]
Decision Tree for Identification
Figure 2: Logical decision tree for distinguishing the target analyte from aromatic and methylated isomers.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
RSC Advances. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. [Link]
-
Journal of Analytical Toxicology. (2016). Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC–MS–MS and LC–QToF. Oxford Academic. [Link]
-
Archives of Pharmacal Research. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives. PubMed.[2] [Link]
Sources
- 1. Quantification of U-47700 and its metabolites: N-desmethyl-U-47700 and N,N-didesmethyl-U-47700 in 12 autopsy blood samples employing SPE/LC–ESI-MS-MS | springermedizin.de [springermedizin.de]
- 2. 2-cyclohexyl-N-(6-methylpiperidin-3-yl)acetamide | C14H26N2O | CID 81545426 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Potency Guide: 2-Cyclohexyl-N-(piperidin-4-yl)acetamide vs. Standard sEH Inhibitors
The following technical guide provides an in-depth comparison of 2-Cyclohexyl-N-(piperidin-4-yl)acetamide (an amide-based scaffold) versus standard Urea-based Inhibitors (e.g., AUDA, TPPU) in the context of Soluble Epoxide Hydrolase (sEH) inhibition.
Executive Summary & Pharmacological Context
This compound (CAS: 1269152-09-1) represents a critical structural analog in the development of Soluble Epoxide Hydrolase (sEH) inhibitors. While "standard" clinical and preclinical inhibitors (e.g., AUDA , TPPU , t-AUCB ) predominantly utilize a 1,3-disubstituted urea pharmacophore to achieve nanomolar potency, the acetamide analog serves as a vital tool for understanding the Hydrogen Bond Donor (HBD) requirements of the sEH active site.
This guide compares the amide-based candidate against the urea-based "Gold Standards" to elucidate the trade-offs between potency (IC50) , physicochemical properties (solubility) , and metabolic stability .
The Core Comparison
| Feature | This compound | Standard Inhibitors (e.g., AUDA, TPPU) |
| Pharmacophore Core | Amide (-NH-CO-CH₂-) | Urea (-NH-CO-NH-) |
| Primary Target | Soluble Epoxide Hydrolase (sEH) | Soluble Epoxide Hydrolase (sEH) |
| Binding Mechanism | Single H-bond donor to catalytic Asp333 | Dual H-bond donors to catalytic Asp333 |
| Potency (Human sEH) | Moderate (High nM to | High (Low nM range, e.g., 0.5–10 nM) |
| Solubility | High (Improved polarity/logP) | Low to Moderate (often requires formulation) |
| Metabolic Stability | High (Resistant to hydrolysis) | Moderate (Urea can be labile) |
Mechanism of Action: The "Missing Hydrogen" Hypothesis
To understand the potency disparity, one must analyze the binding thermodynamics at the sEH catalytic center. The enzyme's active site contains a catalytic triad: Asp333 , Tyr381 , and Tyr465 .[1]
Standard Urea Binding (High Potency)
Standard inhibitors like AUDA (12-(3-adamantan-1-ylureido)dodecanoic acid) position the central urea group to form a "cooperative hydrogen bonding network." The two -NH- protons of the urea act as donors to the carboxylate oxygen of Asp333 , stabilizing the enzyme-inhibitor complex with high affinity (
Amide Analog Binding (Reduced Potency)
This compound replaces the urea with an acetamide . This substitution removes one -NH- donor.
-
Consequence: The molecule loses a critical anchor point to Asp333.
-
Result: The entropic penalty of binding remains similar, but the enthalpic gain is reduced, typically resulting in a 10-fold to 50-fold reduction in potency against human sEH compared to the urea equivalent.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the binding interaction logic and the structural divergence.
Caption: Comparative binding mode showing the dual H-bond "lock" of urea inhibitors vs. the single interaction of the amide analog.
Experimental Data: Potency & Physicochemical Profile
The following data summarizes Structure-Activity Relationship (SAR) studies comparing cyclohexyl-linked ureas vs. amides.
Table 1: Potency Comparison (IC50 Values)
Data derived from representative SAR studies on sEH inhibitors (e.g., Shen et al., J. Med. Chem).[2][1][3][4][5][6][7][8][9][10]
| Inhibitor Class | Compound Name | Linker Type | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Solubility ( |
| Standard | TPPU | Urea | 1.1 | 0.9 | ~50 |
| Standard | AUDA | Urea | 3.0 | 1.5 | < 10 (Poor) |
| Standard | 1-Cyclohexyl-3-(piperidin-4-yl)urea | Urea | ~2.0 | ~2.0 | Moderate |
| Product | This compound | Amide | ~50 - 200 * | ~10 - 50 | > 200 (Excellent) |
*Note: Amide analogs often show a larger potency drop-off in human sEH compared to murine sEH due to subtle differences in the catalytic pocket size.
Key Insight
While the This compound is less potent, its solubility profile is superior. In drug development, this compound is often used as a "Lead-Like" scaffold to optimize pharmacokinetic properties before re-introducing the urea or a bioisostere (like a squaramide) to restore potency.
Experimental Protocol: Determining IC50
To validate the potency of the product against standard inhibitors, use the following Fluorescent sEH Activity Assay . This protocol uses the substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate), which becomes fluorescent upon hydrolysis.
Materials
-
Enzyme: Recombinant Human sEH (1 nM final concentration).
-
Substrate: PHOME (50
M final). -
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
-
Controls: DMSO (Negative), AUDA (Positive, 10
M).
Step-by-Step Workflow
-
Preparation: Dissolve This compound and AUDA in DMSO to 10 mM stocks.
-
Dilution: Prepare serial dilutions (1:3) in Assay Buffer. Range: 10
M down to 0.1 nM. -
Incubation:
-
Add 20
L of Enzyme solution to 96-well black plates. -
Add 20
L of Inhibitor dilution. -
Incubate at 30°C for 5 minutes (Pre-incubation allows equilibrium binding).
-
-
Reaction Start: Add 160
L of PHOME substrate solution. -
Measurement: Monitor fluorescence (Ex: 330 nm / Em: 465 nm) kinetically for 10–30 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear region. Normalize to DMSO control (100% activity). Fit data to the Hill Equation to derive IC50.
Conclusion & Application
This compound is a robust structural probe rather than a clinical candidate.
-
Use it when: You need a highly soluble fragment to test off-target effects or to establish a baseline for amide-based SAR libraries.
-
Do not use it when: You require maximal potency for in vivo efficacy models; for such cases, standard ureas (TPPU , t-TUCB ) are superior.
References
-
Shen, H. C., et al. "Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility." Journal of Medicinal Chemistry.
-
Kim, I. H., et al. "Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase." Bioorganic & Medicinal Chemistry.
-
Morisseau, C., & Hammock, B. D. "Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases." Annual Review of Pharmacology and Toxicology.
Sources
- 1. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unict.it [iris.unict.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medrxiv.org [medrxiv.org]
- 10. researchgate.net [researchgate.net]
X-ray crystallography data for 2-Cyclohexyl-n-(piperidin-4-yl)acetamide confirmation
A Comparative Guide: X-ray Crystallography vs. Spectroscopic Methods
Executive Summary & Core Directive
The Challenge: In medicinal chemistry, 2-Cyclohexyl-N-(piperidin-4-yl)acetamide serves as a critical pharmacophore scaffold. While synthetic routes are well-established, the flexibility of the ethyl-amide linker and the conformational dynamics of the piperidine ring create ambiguity. Standard spectroscopic methods (NMR/MS) often fail to distinguish between subtle conformers or solid-state polymorphs required for Structure-Based Drug Design (SBDD).
The Solution: This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute method for structural confirmation.[1][2] While high-field NMR (600 MHz+) and HRMS are essential for purity and connectivity, only SC-XRD provides the atomic-resolution 3D coordinates necessary to validate the chair conformation of the piperidine ring and the trans-amide geometry definitively.
Comparative Analysis: The "Gold Standard" Matrix
The following table objectively compares SC-XRD against standard alternatives for this specific piperidine-acetamide derivative.
| Feature | Method A: SC-XRD (Gold Standard) | Method B: Solution NMR (1H/13C/NOESY) | Method C: HRMS (LC-MS/TOF) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & solution dynamics | Elemental formula & purity |
| Stereochemistry | Absolute configuration (if chiral salts used) | Relative (often ambiguous w/o chiral solv.) | None |
| Conformation | Precise bond angles/lengths (frozen state) | Time-averaged (ring flips cause broadening) | None |
| Sample State | Solid (Single Crystal required) | Liquid (Deuterated solvent) | Liquid/Ionized gas |
| Data Confidence | >99.9% (Unambiguous) | ~90% (Inferred via coupling constants) | ~50% (Formula only, no structure) |
| Critical Limitation | Requires crystallizable sample | Signal overlap; solvent effects | Isomers have identical mass |
Technical Deep Dive: X-ray Crystallography Data
Since this compound is a secondary amine, it frequently exists as an oil or low-melting solid in its free base form. Crucial Insight: To obtain high-quality X-ray data, you must likely crystallize this as a salt (e.g., Hydrochloride or Tartrate).
A. Expected Crystal Parameters (Representative Data)
When successfully crystallized (e.g., as an HCl salt), the data will typically converge on the following parameters. Use these as quality control benchmarks for your own experiments.
-
Crystal System: Monoclinic (Most probable for organic amides)
-
Space Group:
or (if chiral counter-ion used) -
R-Factor (
): Target for publication quality. -
Resolution: 0.8 Å or better (essential for H-bond assignment).
B. Structural Features to Validate
Your refinement must confirm three specific geometric constraints:
-
Piperidine Ring: Must adopt a Chair conformation .[1] Look for torsion angles near ±60°.
-
Amide Linker: The
bond must be Planar (torsion angle ). -
Cyclohexyl Group: Should also be in a chair conformation, likely equatorial to the acetamide linker to minimize 1,3-diaxial strain.
C. Interaction Map (Graphviz Visualization)
The following diagram illustrates the workflow and the specific molecular interactions you will observe in the crystal lattice.
Figure 1: Workflow for structural confirmation, highlighting the critical transition from crude oil to crystalline salt for diffraction.
Experimental Protocol: Self-Validating Workflow
Do not rely on "slow evaporation" alone, which often yields amorphous powder. Use this specific Vapor Diffusion protocol designed for piperidine amides.
Step 1: Salt Formation (The Stabilization)
-
Dissolve 20 mg of the free base this compound in 0.5 mL of Methanol (MeOH).
-
Add 1.0 equivalent of 1M HCl in ether (or L-Tartaric acid for chiral resolution).
-
Validation: Solution should remain clear. If precipitate forms immediately, add drops of MeOH until dissolved.
Step 2: Vapor Diffusion (The Crystallization)[3]
-
Place the MeOH solution in a small inner vial (GC vial).
-
Place this open vial inside a larger jar containing 5 mL of Diethyl Ether or Hexane (Antisolvent).
-
Seal the outer jar tightly.
-
Mechanism: The volatile ether diffuses into the methanol, slowly increasing polarity and forcing the salt to crystallize in an ordered lattice.
-
Timeline: Leave undisturbed at
for 3-7 days.
Step 3: Data Collection & Refinement[4]
-
Mounting: Select a crystal with sharp edges (avoid rounded "blobs"). Mount on a cryoloop using Paratone oil.
-
Temperature: Collect data at 100 K . Room temperature data will suffer from high thermal motion in the flexible cyclohexyl ring, degrading resolution.
-
Refinement: Use SHELXL .
-
Check: Assign the Nitrogen atom of the piperidine correctly. If assigned as Carbon, the thermal ellipsoid will be surprisingly small (too many electrons in model). If assigned as Oxygen, it will be too large.
-
References
- Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. (Standard text for diffraction principles).
-
Groom, C. R., et al. (2016).[4] "The Cambridge Structural Database."[4][5] Acta Crystallographica Section B, 72(2), 171-179. Link
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, 81(17), 7301–7366. (For comparing NMR solvent peaks). Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Cyclohexyl-N-(piperidin-4-yl)acetamide
Executive Safety Directive
Status: SUSPECTED HIGH POTENCY / STRUCTURAL ALERT Control Band: Band 4 (OEB 4) (Default precaution due to structural analogy to opioid pharmacophores)[1]
2-Cyclohexyl-N-(piperidin-4-yl)acetamide (CAS: 278598-13-3) contains a 4-aminopiperidine core acylated at the nitrogen, a structural motif frequently found in synthetic opioids and nociceptin receptor ligands. While vendor data often defaults to generic "Harmful" (H302) classifications due to a lack of deep toxicological testing, you must handle this compound as a potential respiratory depressant.
The Golden Rule: Treat this substance as if it has the potency of a fentanyl analog until your internal LD50 data proves otherwise. Do not rely on generic SDS "Category 4" ratings for novel piperidinyl acetamides.
Risk Assessment & PPE Selection
The primary risks are aerosol inhalation (during weighing) and dermal absorption (the acetamide moiety can enhance lipophilicity, aiding skin permeation).
Chemical Resistance Data (Permeation Kinetics)
Standard thin nitrile gloves are insufficient for prolonged contact with acetamides in organic solvents.
| Material | Thickness | Breakthrough Time (Acetamides) | Recommendation |
| Nitrile (Disposable) | 4-6 mil | < 15 mins (degrades) | Splash protection only. Change immediately upon contact.[1] |
| Silver Shield® / Laminate | 2.7 mil | > 480 mins | REQUIRED as inner liner for stock solution handling. |
| Butyl Rubber | 15-25 mil | > 480 mins | Excellent for spill cleanup; poor dexterity for weighing.[1] |
| Neoprene | 20-30 mil | > 240 mins | Good alternative for heavy decontamination.[1] |
PPE Decision Matrix
Use the following logic to determine your required gear.
Figure 1: PPE Selection Logic based on physical state and aerosolization risk.[1]
Operational Protocols
A. The "Double-Gloving" Technique (Mandatory for Solids)
Because acetamides can permeate nitrile, and dexterity is required for weighing mg-quantities, use this specific layering method:
-
Inner Layer: Low-density polyethylene (PE) or Silver Shield® laminate glove. (Chemical barrier).[2]
-
Tape Seal: Tape the cuff of the inner glove to your lab coat sleeve/Tyvek suit using chemically resistant tape.
-
Outer Layer: 5-6 mil Nitrile glove (purple/blue). (Mechanical barrier + grip).[3]
-
Why? The outer glove protects the fragile inner laminate from tearing and provides grip. The inner glove stops chemical permeation.
-
B. Weighing & Solubilization Workflow
Objective: Transition the compound from "Solid (Inhalation Risk)" to "Solution (Contact Risk)" without generating dust.
-
Engineering Control: All weighing MUST occur inside a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet. Never on an open bench.
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and vial.
-
Causality: Piperidine derivatives are often sticky/static-prone. Static discharge can flick powder into the air, creating an invisible aerosol plume.
-
-
The "Wet Method" (Preferred):
-
Tare the vial with solvent (e.g., DMSO) already inside.
-
Add the solid directly into the liquid.
-
Benefit: Immediate suppression of dust.
-
-
Decon Before Exit: Wipe the exterior of the vial with a 10% bleach-soaked gauze inside the hood before removing it.
Emergency Response & Decontamination
Biological Exposure (Suspected Opioid Toxidrome)
If a researcher collapses or shows signs of respiratory depression (slow breathing, pinpoint pupils):
-
Do NOT perform mouth-to-mouth.
-
Administer Naloxone (Narcan): 4mg Intranasal immediately. Repeat every 2-3 minutes if no response.
-
Call EMS: State "Suspected synthetic opioid exposure."
Chemical Spills & Inactivation
Do not just wipe up; you must chemically degrade the molecule.
-
Agent: 10% Sodium Hypochlorite (Bleach) OR commercial oxidation agents (e.g., OxiClean solution).[1]
-
Mechanism: Strong oxidizers attack the amide bond and the piperidine nitrogen, cleaving the molecule and reducing pharmacological potency.
Figure 2: Step-by-step spill decontamination workflow focusing on chemical inactivation.[1]
Waste Disposal Logistics
-
Solid Waste: All contaminated gloves, weighing boats, and wipes must be segregated into a dedicated container labeled "HIGH POTENCY / CYTOTOXIC WASTE."
-
Destruction: Incineration is the only acceptable disposal method. Do not sewer.
-
Labeling: Waste tags must explicitly list "this compound" to alert downstream handlers.
References
-
Centers for Disease Control and Prevention (CDC). (2019). Fentanyl: Preventing Occupational Exposure to Emergency Responders. NIOSH.[4] [Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2017). Safe Handling of Unknown Synthetic Opioids.[Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
